molecular formula C11H7ClN2O B13889332 3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile

3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile

Cat. No.: B13889332
M. Wt: 218.64 g/mol
InChI Key: PDXPZPREEMYBSH-UHFFFAOYSA-N
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Description

3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile is a chemical compound that features a benzonitrile group attached to an isoxazole ring with a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Another approach is the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dienophiles and dipolarophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazole derivatives.

Scientific Research Applications

3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in non-covalent interactions with biological molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloromethyl-isoxazol-3-yl)-benzonitrile is unique due to the presence of both the benzonitrile and isoxazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-[5-(chloromethyl)-1,2-oxazol-3-yl]benzonitrile

InChI

InChI=1S/C11H7ClN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2

InChI Key

PDXPZPREEMYBSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NOC(=C2)CCl)C#N

Origin of Product

United States

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